N-(5-bromo-2,4-difluoro-phenyl)acetamide
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Overview
Description
N-(5-bromo-2,4-difluoro-phenyl)acetamide is an organic compound with the molecular formula C8H6BrF2NO. It is characterized by the presence of bromine and fluorine atoms on the phenyl ring, which significantly influence its chemical properties and reactivity . This compound is used in various scientific research fields due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2,4-difluoro-phenyl)acetamide typically involves the acylation of 5-bromo-2,4-difluoroaniline with acetic anhydride or acetyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid and drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2,4-difluoro-phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms .
Scientific Research Applications
N-(5-bromo-2,4-difluoro-phenyl)acetamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(5-bromo-2,4-difluoro-phenyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-2-fluorophenyl)acetamide: Similar structure but with one less fluorine atom.
N-(4-bromo-3,5-difluorophenyl)acetamide: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
N-(5-bromo-2,4-difluoro-phenyl)acetamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
Properties
IUPAC Name |
N-(5-bromo-2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c1-4(13)12-8-2-5(9)6(10)3-7(8)11/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWULFIANJXYETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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